1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide
Description
This compound belongs to the 5-oxopyrrolidine-3-carboxamide class, characterized by a central pyrrolidinone ring substituted with a benzyl group at position 1 and a naphthalen-2-ylcarbonylaminoethyl moiety at the carboxamide position. Its structure combines aromatic (benzyl, naphthalene) and flexible (ethyl linker) elements, which may optimize interactions with hydrophobic enzyme pockets while maintaining conformational adaptability.
Properties
Molecular Formula |
C25H25N3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-benzyl-N-[2-(naphthalene-2-carbonylamino)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H25N3O3/c29-23-15-22(17-28(23)16-18-6-2-1-3-7-18)25(31)27-13-12-26-24(30)21-11-10-19-8-4-5-9-20(19)14-21/h1-11,14,22H,12-13,15-17H2,(H,26,30)(H,27,31) |
InChI Key |
CDSKVURPQPHASM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Naphthalene Moiety: The naphthalene moiety can be attached through an amide bond formation reaction using naphthalene-2-carbonyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways involved in neurotransmission.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The target compound’s ethyl-linked naphthalene group may offer synthetic advantages over bulkier imidazolidinone-based analogs (e.g., Compound 10’s 29% yield vs. Compound 16’s 65% yield) .
- Linkers: The ethyl spacer in the target compound may enhance binding pocket penetration compared to rigid imidazolidinone () or sulfonyl () linkers. Electronic Modifiers: Fluorine () and methoxy () groups could improve solubility or hydrogen-bonding capacity relative to the target’s purely hydrophobic substituents.
Key Observations :
- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~435.5 vs. 360.4 in ) and logP (~3.8 vs. ~2.9 in ) suggest reduced solubility but stronger hydrophobic target interactions.
- Activity Trends : The naphthalene group in the target compound may enhance potency relative to phenyl analogs (e.g., ’s IC50 of 43.8 µM for a chlorophenyl variant) but requires experimental validation.
Research Findings and Implications
- Elastase Inhibition: Compounds with benzyl and imidazolidinone groups () demonstrate that bulky aromatic substituents improve enzyme binding, but excessive bulk (e.g., dibenzyl in Compound 10) may reduce synthetic efficiency. The target compound’s naphthalene-ethyl balance could optimize this trade-off .
- Antiviral Potential: highlights 5-oxopyrrolidine-3-carboxamides as MERS-CoV protease inhibitors, suggesting the target compound’s naphthalene group might similarly target viral proteases .
Biological Activity
1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyrrolidine ring, a benzyl group, and a naphthalene-derived carbonyl moiety, which contribute to its biological activity.
Neuroprotective Effects
Research indicates that derivatives of this compound exhibit neuroprotective properties. A study evaluated a related compound's ability to protect against N-methyl-D-aspartate (NMDA)-induced cytotoxicity in vitro. The results demonstrated that these compounds could significantly reduce neuronal cell death by modulating calcium influx and inhibiting the upregulation of NR2B subunits in NMDA receptors .
The proposed mechanisms for the neuroprotective effects include:
- Calcium Modulation : The compound appears to attenuate calcium influx during excitotoxic events, which is crucial for neuronal survival.
- Receptor Interaction : Docking studies suggest that the compound fits well into the binding site of NR2B-NMDA receptors, indicating a direct interaction that may mediate its protective effects .
In Vitro Studies
A series of experiments were conducted to assess the cytotoxic effects of related compounds on neuronal cultures. The most promising derivative demonstrated:
- Higher Potency : It exhibited greater neuroprotective activity compared to established neuroprotective agents such as ifenprodil.
- Behavioral Improvements : In vivo tests showed significant enhancements in learning and memory in animal models treated with the compound, suggesting potential cognitive benefits .
Comparative Efficacy
Table 1 summarizes the comparative efficacy of various derivatives based on their neuroprotective activities.
| Compound ID | Neuroprotective Activity | Reference Compound | Relative Potency |
|---|---|---|---|
| 12k | High | Ifenprodil | Higher |
| 12j | Moderate | None | Moderate |
| 12m | Low | None | Lower |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
